molecular formula C20H19BrN2O4S B4536954 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B4536954
M. Wt: 463.3 g/mol
InChI Key: SCBUICQZKYBQNE-NTEUORMPSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various scientific applications due to their unique structural features. The core structure of thioxo-imidazolidinone and its derivatives have been studied for their microbial, antioxidant, and potential therapeutic activities.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of aromatic aldehydes with thiazolidinediones or thio-imidazolidinones in the presence of a catalyst or by refluxing with specific reagents to achieve the desired scaffold. These methods highlight the versatility and complexity of synthesizing such compounds, which often require precise conditions for successful outcomes (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are pivotal in determining the molecular structure of these compounds. These analyses provide insights into the arrangement of atoms, the configuration of the molecular scaffold, and the presence of specific functional groups that contribute to the compound's reactivity and properties (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, which participate in various chemical reactions. These include condensation reactions, the formation of Schiff bases, and reactions with isothiocyanates to yield novel compounds with potential biological activities. The presence of ethoxy and hydroxy groups may also facilitate reactions that modify the compound's structure and enhance its reactivity (Albuquerque, Azevedo, Galdino, Chantegrel, Pitta, & Luu-duc, 1995).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present, which can be analyzed through crystallography and spectroscopic methods to provide a comprehensive understanding of the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and stability, are defined by the compound's functional groups and molecular framework. Studies on related compounds demonstrate a range of activities, such as antimicrobial and antioxidant properties, which are attributed to the specific structural features of the thiazolidinone and imidazolidinone cores. These properties are explored through various chemical and biological assays to establish structure-activity relationships and potential applications (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).

properties

IUPAC Name

(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-3-26-17-8-6-5-7-15(17)23-19(25)14(22-20(23)28)9-12-10-18(27-4-2)16(24)11-13(12)21/h5-11,24H,3-4H2,1-2H3,(H,22,28)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUICQZKYBQNE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3Br)O)OCC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3Br)O)OCC)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxoimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone

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